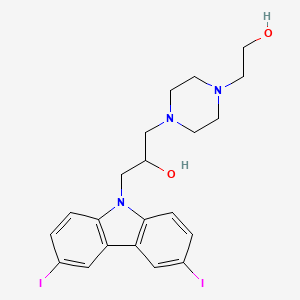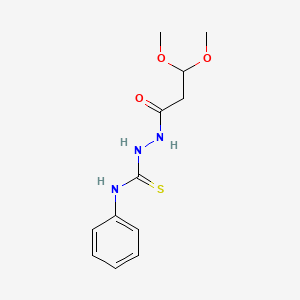
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, also known as DI-CARBA, is a synthetic compound that has been increasingly studied for its potential as a therapeutic agent.
Scientific Research Applications
DNA Minor Groove Binding and Fluorescent DNA Staining
Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, play a crucial role in scientific research. They are extensively used for fluorescent DNA staining, facilitating the analysis of chromosomes, nuclear DNA content values via flow cytometry, and the study of plant chromosomes. This application underscores the utility of minor groove binders in molecular biology and genetics research U. Issar & R. Kakkar, 2013.
Development of Antipsychotic and Antidepressant Agents
Arylpiperazine derivatives are of particular interest in the development of treatments for depression, psychosis, and anxiety. These compounds undergo extensive metabolism, resulting in metabolites with a variety of effects on serotonin and other neurotransmitter receptors. This highlights the role of such compounds in pharmacology and drug development for mental health conditions S. Caccia, 2007.
Anti-mycobacterial Research
Piperazine, as a core structure, finds significant use in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the role of piperazine analogues in tackling global health challenges like tuberculosis through the design of novel anti-mycobacterial agents P. Girase et al., 2020.
Piperazine Derivatives in Therapeutics
Piperazine derivatives find extensive therapeutic applications, ranging from antipsychotic to anticancer and antiviral agents. The flexibility of the piperazine ring as a building block in drug discovery is highlighted, emphasizing the impact of substituent modification on pharmacokinetic and pharmacodynamic properties. This area of research is pivotal for developing novel therapeutic agents across various disease domains A. Rathi et al., 2016.
Exploration of Carbazole Alkaloids
The synthesis and antioxidant activities of carbazole alkaloids and their derivatives illustrate the application of these compounds in designing antioxidants. This research direction is crucial for developing novel antioxidants with potential therapeutic applications Yuhzo Hieda, 2017.
properties
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25I2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVDEXVYOMZYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25I2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride](/img/structure/B2628328.png)
![1-(furan-2-ylmethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2628329.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2628331.png)
![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2628336.png)

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)